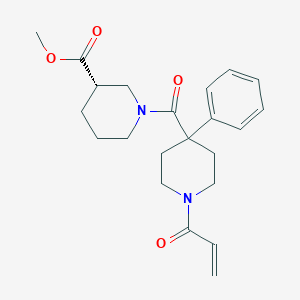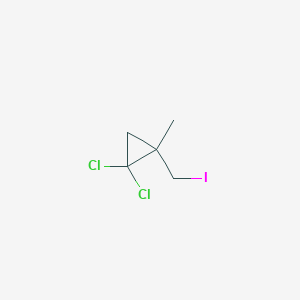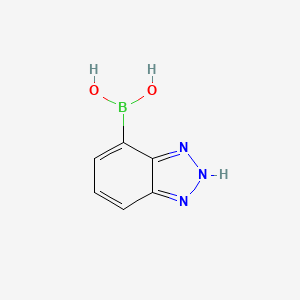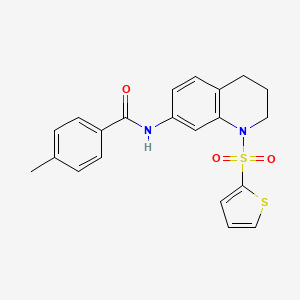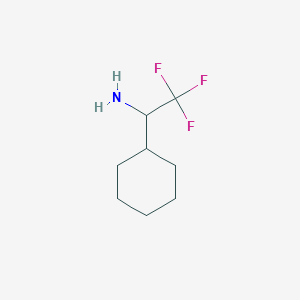
1-Cyclohexyl-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Cyclohexyl-2,2,2-trifluoroethanamine is not directly mentioned in the provided papers, but related compounds and structural motifs are discussed. For instance, the synthesis of compounds with cyclohexane moieties substituted with trifluoromethyl groups is a recurring theme in the literature . These compounds are of interest due to their potential applications in materials science, particularly in the creation of polyimides and polyamides with desirable properties such as solubility, thermal stability, and low dielectric constants .
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and catalytic reductions. For example, the preparation of aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups is achieved through reactions with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C . These synthetic routes are crucial for the development of advanced materials with specific physical and chemical properties.
Molecular Structure Analysis
The molecular structure of compounds containing cyclohexane and trifluoromethyl groups has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was determined, revealing protonated N atoms in the cyclohexanamine molecule and specific dihedral angles between the mean planes of functional groups and the benzene ring . These structural details are important for understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane derivatives with trifluoromethyl groups includes their use as intermediates for the synthesis of organic and heterocyclic compounds . Additionally, the oxidation of cyclohexene with hydrogen peroxide catalyzed by diselane derivatives has been reported to produce trans-1,2-cyclohexanediol, demonstrating the potential of cyclohexane derivatives in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with cyclohexane and trifluoromethyl moieties are notable for their solubility in organic solvents, thermal stability, and low dielectric constants . These properties make them suitable for applications in microelectronics and other advanced technologies. The introduction of trifluoromethyl groups into the cyclohexane ring can also influence the electronic properties and reactivity of these compounds .
Applications De Recherche Scientifique
Analytical Profiling in Biological Matrices
1-Cyclohexyl-2,2,2-trifluoroethanamine has been characterized and analyzed in various biological matrices. A study by De Paoli et al. (2013) used techniques like gas chromatography and mass spectrometry for the qualitative and quantitative analysis of similar compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).
Physiological Disposition in Animal Models
Research by Oliverio et al. (1970) focused on the physiological disposition of this compound derivatives in various animal models. This study explored the absorption, distribution, excretion, and biotransformation of these compounds (Oliverio et al., 1970).
Applications in Microemulsions
Gao et al. (2004) investigated microemulsions involving ionic liquids, where this compound could be potentially applied. Their work provides insights into the properties of these microemulsions, useful for various scientific applications (Gao et al., 2004).
Role in Chemical Synthesis
Ohtsuka and Yamakawa (2016) explored the use of this compound in the context of catalyzing chemical reactions. Their study investigated the cobalt/diamine-catalyzed trifluoroethylation of aryl Grignard reagents, which is crucial in synthetic chemistry (Ohtsuka & Yamakawa, 2016).
In Polymer Chemistry
Yang, Su, and Hsiao (2004) conducted research on the synthesis and properties of polyimides based on derivatives of this compound. Their study highlights its application in creating high-performance materials (Yang, Su, & Hsiao, 2004).
Contributions to Organic Chemistry
Saito and Fu (2007) utilized this compound in developing methods for metal-catalyzed cross-couplings in organic chemistry. Their study provides a foundation for new synthetic routes in organic compounds (Saito & Fu, 2007).
Propriétés
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYTQSIEXSPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1078726-20-1 |
Source


|
| Record name | 1-Cyclohexyl-2,2,2-trifluoroethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)
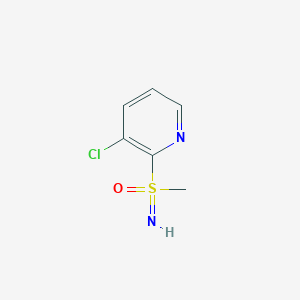
![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)
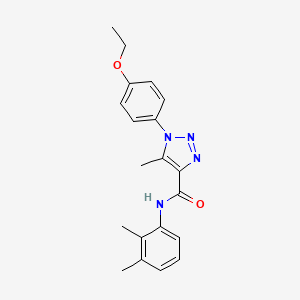
![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)
![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)
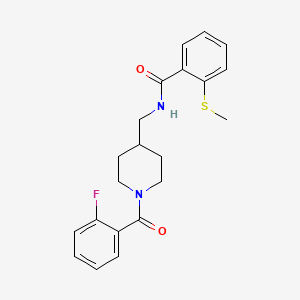
![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)

